molecular formula C11H15BClNO2 B1486475 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 652148-93-1

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1486475
CAS No.: 652148-93-1
M. Wt: 239.51 g/mol
InChI Key: RWOCXFPQPISTSD-UHFFFAOYSA-N
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Description

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative with significant applications in organic synthesis, particularly in cross-coupling reactions. This compound features a pyridine ring substituted with a chloro group and a boronic ester group, making it a versatile reagent in various chemical reactions.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting 2-chloropyridine with a boronic acid derivative under suitable conditions, such as using a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of the boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

  • Negishi Cross-Coupling Reaction: Similar to the Suzuki-Miyaura reaction, but uses organozinc reagents instead of boronic acids.

  • Substitution Reactions: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used catalysts include Pd(PPh3)4 and Pd(dppf)Cl2.

  • Solvents: Organic solvents such as toluene, THF, and DMF are often used.

  • Temperature: Reactions are typically conducted at elevated temperatures (50-100°C).

Major Products Formed:

  • Biaryls: Resulting from cross-coupling reactions.

  • Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is widely used in the synthesis of biaryls, which are important in pharmaceuticals and materials science. Biology: It serves as a building block in the synthesis of bioactive molecules. Medicine: It is used in the development of drugs targeting various diseases. Industry: Its applications extend to the production of agrochemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds, while the pyridine ring provides a stable framework for further chemical modifications. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with palladium catalysts to form biaryl compounds.

Comparison with Similar Compounds

  • 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Another boronic acid derivative used in cross-coupling reactions.

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: A phosphorus-containing compound with similar reactivity.

Uniqueness: 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique in its combination of a pyridine ring and a boronic acid group, which allows for diverse reactivity and applications in organic synthesis.

This compound's versatility and reactivity make it a valuable tool in the field of organic chemistry, with wide-ranging applications in scientific research and industry.

Properties

IUPAC Name

5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(13)7-14-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOCXFPQPISTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655152
Record name 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652148-93-1
Record name 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloropyridine-2-boronic acid pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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